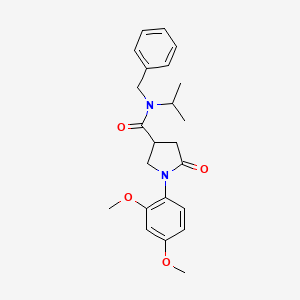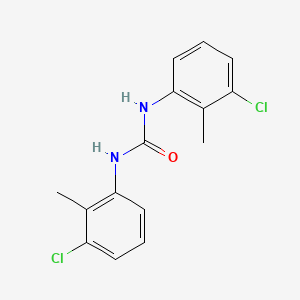
N,N'-Bis(3-chloro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C15H14Cl2N2O It is characterized by the presence of two 3-chloro-2-methylphenyl groups attached to a central urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(3-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with phosgene or a phosgene substitute, such as triphosgene, in the presence of a base like pyridine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 3-chloro-2-methylaniline to form the desired urea derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically substituted urea derivatives, where the chlorine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include hydroxylated or dechlorinated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(3-chloro-2-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-bis(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt various biological processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
- 1,3-Bis(4-chloro-2-methylphenyl)urea
- 1,3-Bis(2,3-dichlorophenyl)urea
- 1,3-Bis(4-fluorophenyl)urea
- 1,3-Bis(2-methoxy-5-methylphenyl)urea
Uniqueness: 1,3-Bis(3-chloro-2-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds .
Conclusion
1,3-Bis(3-chloro-2-methylphenyl)urea is a compound with diverse applications in scientific research and industry Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of enzyme inhibition
Propiedades
Fórmula molecular |
C15H14Cl2N2O |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1,3-bis(3-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-11(16)5-3-7-13(9)18-15(20)19-14-8-4-6-12(17)10(14)2/h3-8H,1-2H3,(H2,18,19,20) |
Clave InChI |
LBQBQPFLWWVOMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)NC2=C(C(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


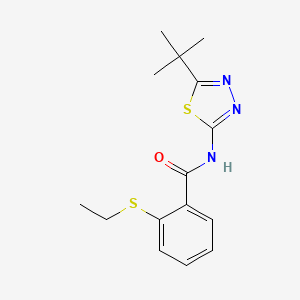
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B11172774.png)
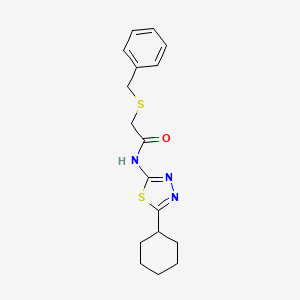
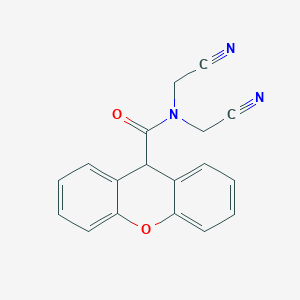

![4-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172824.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172830.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172833.png)
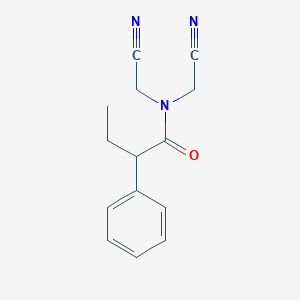
![(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11172842.png)
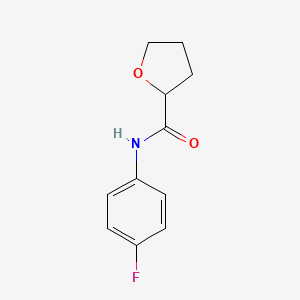
![2,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11172866.png)
